Synthesis of 2-Bromobenzoic Acid from Anthranilic Acid: A Technical Guide
Synthesis of 2-Bromobenzoic Acid from Anthranilic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-bromobenzoic acid from anthranilic acid, primarily through the Sandmeyer reaction. This transformation is a cornerstone in organic synthesis, providing a reliable method for the introduction of a bromine atom onto the aromatic ring of benzoic acid, a valuable intermediate in the development of pharmaceutical compounds and other fine chemicals. This document provides detailed experimental protocols, quantitative data, and a process workflow to ensure reproducibility and a thorough understanding of the reaction.
Core Synthesis Pathway: The Sandmeyer Reaction
The most common and effective method for the synthesis of 2-bromobenzoic acid from anthranilic acid is the Sandmeyer reaction.[1][2] This reaction proceeds in two main stages:
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Diazotization: The primary amine group of anthranilic acid is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as sulfuric acid or hydrochloric acid.[3][4] This reaction is highly sensitive to temperature and must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[5]
-
Sandmeyer Reaction: The diazonium salt is then treated with a solution of cuprous bromide (CuBr). The copper(I) catalyst facilitates the replacement of the diazonium group with a bromine atom, liberating nitrogen gas.[6]
A general overview of the reaction is presented below:
Caption: General scheme of the Sandmeyer reaction for the synthesis of 2-bromobenzoic acid.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis and the final product.
| Parameter | Value | Reference(s) |
| Reactants | ||
| Anthranilic Acid (Molar Mass: 137.14 g/mol ) | See Protocol | |
| Sodium Nitrite (Molar Mass: 69.00 g/mol ) | See Protocol | |
| Copper(II) Sulfate (B86663) Pentahydrate (Molar Mass: 249.69 g/mol ) | See Protocol | |
| Sodium Bromide (Molar Mass: 102.89 g/mol ) | See Protocol | |
| Concentrated Sulfuric Acid | See Protocol | |
| Product: 2-Bromobenzoic Acid | ||
| Molar Mass | 201.02 g/mol | [7] |
| Melting Point | 147-150 °C | [8] |
| Appearance | White to light yellow crystalline powder | [7] |
| Solubility | Slightly soluble in water, soluble in 95% ethanol | [7] |
| Yield | ||
| Reported Yield | 82% | |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, δ) | 8.15 (dd, 1H), 7.70 (dd, 1H), 7.45 (dt, 1H), 7.30 (dt, 1H) | |
| ¹³C NMR (CDCl₃, δ) | 169.5, 134.8, 133.0, 132.5, 127.8, 122.0, 119.8 | |
| IR (KBr, cm⁻¹) | ~3000 (O-H), 1680 (C=O), 1580, 1470, 1430 (C=C), 1030 (C-Br) |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of 2-bromobenzoic acid from anthranilic acid.
Preparation of Cuprous Bromide (in situ)
This protocol describes the in-situ preparation of the cuprous bromide catalyst from copper(II) sulfate.
Materials:
-
Crystallized copper(II) sulfate (CuSO₄·5H₂O): 35 g
-
Sodium bromide (NaBr): 100 g
-
Copper turnings: 30 g
-
Concentrated sulfuric acid (H₂SO₄): 33 g
-
Water: 300 ml
Procedure:
-
In a suitable reaction vessel equipped with a reflux condenser, combine 35 g of crystallized copper(II) sulfate, 100 g of sodium bromide, 30 g of copper turnings, and 300 ml of water.
-
Carefully add 33 g of concentrated sulfuric acid to the mixture.
-
Heat the mixture to boiling under reflux. Continue heating until the blue color of the solution is almost discharged, indicating the formation of cuprous bromide. The resulting solution is used directly in the next step.
Diazotization and Sandmeyer Reaction
Materials:
-
Anthranilic acid: 40 g
-
Sodium nitrite (NaNO₂): 21 g
-
Ice-water bath
-
Concentrated aqueous solution of sodium nitrite
Procedure:
-
To the freshly prepared cuprous bromide solution, add 40 g of anthranilic acid.
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Slowly add a concentrated aqueous solution of 21 g of sodium nitrite. It is crucial to maintain the temperature of the reaction mixture below 5 °C during the addition of the nitrite solution.
-
After the complete addition of the sodium nitrite solution, allow the reaction mixture to stand overnight at room temperature.
Work-up and Purification
-
The precipitated crude 2-bromobenzoic acid is collected by filtration.
-
Wash the collected solid with cold water.
-
For purification, the crude product can be recrystallized from water. This typically yields long, colorless needles.
-
Alternatively, the crude acid can be dissolved in a warm 2 N sodium hydroxide (B78521) solution, treated with activated carbon, filtered, cooled, and then acidified with concentrated hydrochloric acid to precipitate the purified 2-bromobenzoic acid.[9] The resulting solid is collected by filtration and can be further recrystallized from aqueous methanol.[9]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 2-bromobenzoic acid.
Caption: Experimental workflow for the synthesis of 2-bromobenzoic acid.
Alternative Synthesis Methods
While the Sandmeyer reaction is the most prevalent method, other approaches for the synthesis of 2-bromobenzoic acid exist. One such method involves the direct bromination of benzoic acid. However, this method is often less selective and can lead to a mixture of ortho, meta, and para isomers, making the purification of the desired 2-bromobenzoic acid challenging.
Another approach is the regioselective copper-catalyzed amination of bromobenzoic acids to produce N-aryl and N-alkyl anthranilic acid derivatives, which can be a reverse approach to the Sandmeyer reaction.[10]
Conclusion
The synthesis of 2-bromobenzoic acid from anthranilic acid via the Sandmeyer reaction is a robust and well-established procedure. Careful control of reaction conditions, particularly temperature during the diazotization step, is paramount for achieving a good yield and purity of the final product. The detailed protocols and data provided in this guide are intended to equip researchers and professionals with the necessary information to successfully perform this important transformation in a laboratory setting.
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. texiumchem.com [texiumchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. 2-Bromobenzoic acid | 88-65-3 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
